molecular formula C11H12N2O B1297953 Furan-2-ylmethyl-pyridin-2-ylmethyl-amine CAS No. 247571-56-8

Furan-2-ylmethyl-pyridin-2-ylmethyl-amine

Cat. No.: B1297953
CAS No.: 247571-56-8
M. Wt: 188.23 g/mol
InChI Key: BQAHELYRKADDGO-UHFFFAOYSA-N
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Description

Furan-2-ylmethyl-pyridin-2-ylmethyl-amine is an organic compound with the molecular formula C11H12N2O. It is a heterocyclic amine that contains both furan and pyridine rings, making it a compound of interest in various fields of chemical research. The presence of these two aromatic rings imparts unique chemical properties to the compound, which can be leveraged in different scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Furan-2-ylmethyl-pyridin-2-ylmethyl-amine typically involves the reaction of furan-2-carbaldehyde with pyridin-2-ylmethylamine. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product. The reaction conditions often include solvents like ethanol or methanol and are conducted under reflux to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Furan-2-ylmethyl-pyridin-2-ylmethyl-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the furan or pyridine rings are substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and acylating agents under various conditions.

Major Products Formed:

    Oxidation: Formation of furan-2-carboxylic acid and pyridine-2-carboxylic acid derivatives.

    Reduction: Formation of secondary and tertiary amines.

    Substitution: Formation of halogenated, alkylated, and acylated derivatives of the original compound.

Scientific Research Applications

Furan-2-ylmethyl-pyridin-2-ylmethyl-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Furan-2-ylmethyl-pyridin-2-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and disruption of cellular processes.

Comparison with Similar Compounds

Furan-2-ylmethyl-pyridin-2-ylmethyl-amine can be compared with other similar compounds, such as:

  • N-(Furan-2-ylmethyl)pyridin-2-amine
  • (Pyridin-2-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine
  • N-(Pyridin-3-ylmethyl)propan-2-amine

Uniqueness: The unique combination of furan and pyridine rings in this compound imparts distinct chemical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-pyridin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-6-13-10(4-1)8-12-9-11-5-3-7-14-11/h1-7,12H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAHELYRKADDGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353536
Record name Furan-2-ylmethyl-pyridin-2-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247571-56-8
Record name Furan-2-ylmethyl-pyridin-2-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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